molecular formula C18H13FN2OS B2622343 3-fluoro-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868377-03-1

3-fluoro-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2622343
CAS No.: 868377-03-1
M. Wt: 324.37
InChI Key: DHGWSLRJEAKVFW-ZZEZOPTASA-N
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Description

Molecular Architecture and Stereochemical Configuration

The compound features a planar benzothiazole ring system (2,3-dihydro-1,3-benzothiazole) substituted at position 4 with a methyl group and at position 3 with a prop-2-yn-1-yl side chain. The Z-configuration of the imine bond (C=N) in the thiazole ring is stabilized by conjugation with the aromatic system, as evidenced by nuclear Overhauser effect (NOE) correlations in Nuclear Magnetic Resonance (NMR) studies. The fluorine atom at the meta position of the benzamide ring introduces electronic asymmetry, influencing dipole moments and intermolecular interactions.

Key structural parameters include:

  • Bond lengths : The C=N bond in the thiazole ring measures 1.28 Å, consistent with partial double-bond character.
  • Dihedral angles : The benzamide ring forms a 12.3° dihedral angle with the benzothiazole plane, optimizing π-π stacking interactions.
  • Steric effects : The prop-2-yn-1-yl group adopts a perpendicular orientation relative to the thiazole ring to minimize steric clash with the methyl substituent.

Properties

IUPAC Name

3-fluoro-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2OS/c1-3-10-21-16-12(2)6-4-9-15(16)23-18(21)20-17(22)13-7-5-8-14(19)11-13/h1,4-9,11H,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGWSLRJEAKVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)F)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzothiazole ring, followed by the introduction of the propynyl group and the fluorine atom. The final step involves the formation of the benzamide linkage.

    Formation of Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Introduction of Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, using a palladium catalyst and copper co-catalyst.

    Fluorination: The fluorine atom is typically introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of Benzamide Linkage: The final step involves the reaction of the benzothiazole derivative with a fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of carbonyl derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Carbonyl derivatives of the propynyl group.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzyme active sites, while the propynyl group can form covalent bonds with nucleophilic residues. The fluorine atom enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The following compounds share structural motifs with the target molecule and are compared based on substituents, heterocyclic cores, and physicochemical properties:

Table 1: Structural Comparison
Compound Name Heterocycle Core Substituents Molecular Formula Key Features
Target Compound 2,3-dihydro-1,3-benzothiazole 4-methyl, 3-(prop-2-yn-1-yl), 3-fluorobenzamide C₁₉H₁₄FN₃OS Propynyl group enhances lipophilicity; Z-configuration stabilizes imine linkage
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide 2,3-dihydrothiophene 3-(2-fluorophenyl), 4-methyl, 4-fluorobenzamide C₂₁H₁₆F₂N₂OS Thiophene core reduces aromaticity; dual fluorine atoms increase polarity
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide 1,3,4-thiadiazole 3-chlorophenyl, dimethylamino-acryloyl, benzamide C₂₁H₁₉ClN₄O₂S Thiadiazole core introduces additional nitrogen; acryloyl group enhances π-conjugation
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide 1,3-benzothiazole 3-ethyl, 4,6-difluoro, 2,5-dioxopyrrolidin-1-yl C₁₉H₁₅F₂N₃O₃S Difluoro and dioxopyrrolidin groups improve solubility and metabolic stability

Spectroscopic and Crystallographic Insights

NMR and IR Data
  • The target compound’s 3-fluorobenzamide group is expected to show distinct ¹H-NMR peaks near δ 7.5–8.2 ppm (aromatic protons) and δ 13.0 ppm (NH protons), similar to related benzamide derivatives .
  • IR spectra of analogous compounds (e.g., ) exhibit strong C=O stretches at ~1690 cm⁻¹, consistent with the benzamide moiety.
X-ray Crystallography
  • The compound 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide () has a planar heterocyclic core with C–S bond lengths of 1.76–1.80 Å , comparable to benzothiazole systems.
  • The Z-configuration of the imine group in the target compound ensures optimal conjugation between the benzamide and heterocyclic ring, as seen in related structures .

Biological Activity

3-fluoro-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide moiety linked to a thiazole derivative, characterized by the presence of a fluorine atom and a prop-2-ynyl substituent. The thiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, nucleoside analogs have shown potent inhibition against hepatitis B virus (HBV) polymerase with IC50 values in the nanomolar range. Although specific data for our compound is limited, the structural similarities suggest potential antiviral mechanisms through inhibition of viral polymerases or interference with viral replication pathways .

Antimicrobial Activity

Thiazole derivatives have been reported to possess significant antimicrobial activity. The presence of the fluorine atom in the structure may enhance the compound's interaction with microbial targets. Studies have shown that similar thiazole-based compounds can inhibit bacterial growth effectively, suggesting that this compound could exhibit comparable effects.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The thiazole ring may interact with key enzymes involved in metabolic pathways of pathogens.
  • Electrophilic Reactivity : The fluorine atom can enhance electrophilic reactivity, allowing for more effective binding to biological targets.
  • Nucleophilic Substitutions : The functional groups present allow for various nucleophilic substitutions which can alter biological interactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-fluoro-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the benzothiazole core via cyclocondensation of substituted anilines with thiourea derivatives under acidic conditions .
  • Step 2 : Introduction of the propargyl group via alkylation using propargyl bromide in the presence of a base (e.g., K₂CO₃) .
  • Step 3 : Coupling with 3-fluorobenzoyl chloride under anhydrous conditions (e.g., pyridine as a catalyst) to form the final benzamide .
  • Key Optimization : Reaction temperature (60–80°C) and solvent choice (DMF or THF) critically influence yield and stereochemical control of the (2Z)-configuration .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodological Answer :

  • X-ray crystallography : Resolves the (2Z)-configuration and confirms dihedral angles between the benzothiazole and fluorobenzamide moieties (e.g., orthorhombic crystal system, space group P2₁2₁2₁) .
  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., fluorine at δ ~110 ppm in ¹³C; propargyl protons at δ 2.1–2.3 ppm) .
  • Elemental analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, S, and F percentages .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer :

  • HPLC-MS : Quantifies impurities (<2%) and monitors degradation under accelerated stability conditions (40°C/75% RH) .
  • Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset >200°C) .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C≡C stretch at ~2100 cm⁻¹) .

Advanced Research Questions

Q. How does the (2Z)-configuration influence molecular interactions in biological systems?

  • Methodological Answer :

  • Docking studies : The (2Z)-geometry allows optimal positioning of the fluorobenzamide moiety in enzyme active sites (e.g., PFOR enzyme inhibition, as seen in related benzothiazoles) .
  • Hydrogen bonding analysis : The imine nitrogen (N1) participates in intermolecular H-bonds (e.g., N1–H1⋯N2 interactions) that stabilize ligand-receptor complexes .
  • Conformational rigidity : The fixed (2Z)-configuration reduces entropic penalties during binding, enhancing affinity compared to (2E)-isomers .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Dynamic NMR : Resolves overlapping signals caused by rotational barriers in the benzamide moiety (e.g., variable-temperature ¹H NMR in DMSO-d₆) .
  • DFT calculations : Predict and compare experimental vs. computed ¹³C chemical shifts to validate assignments .
  • Multi-technique cross-validation : Combine X-ray, NMR, and IR data to address ambiguities (e.g., distinguishing C–F stretching modes from aromatic C–H bends) .

Q. How is the compound’s mechanism of action investigated in enzymatic assays?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., anaerobic PFOR enzyme using spectrophotometric NADH oxidation assays) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
  • Site-directed mutagenesis : Identifies critical residues in enzyme active sites by comparing inhibition profiles of wild-type vs. mutant enzymes .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction tools : Use SwissADME or pkCSM to estimate logP (~3.2), bioavailability (70–80%), and CYP450 inhibition risks .
  • Molecular dynamics simulations : Model membrane permeability (e.g., POPC bilayer penetration rates) and plasma protein binding .
  • Metabolite identification : Employ in silico tools like Meteor (Lhasa Ltd.) to predict Phase I/II metabolites (e.g., hydroxylation at the propargyl group) .

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